molecular formula C7H10N2O2S B13195091 (6-Methylpyridin-2-yl)methanesulfonamide

(6-Methylpyridin-2-yl)methanesulfonamide

Cat. No.: B13195091
M. Wt: 186.23 g/mol
InChI Key: NXALYTJNCIREEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-2-yl)methanesulfonamide typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

(6-Methylpyridin-2-yl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylpyridin-2-yl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(6-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

NXALYTJNCIREEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CS(=O)(=O)N

Origin of Product

United States

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